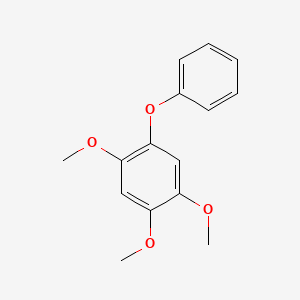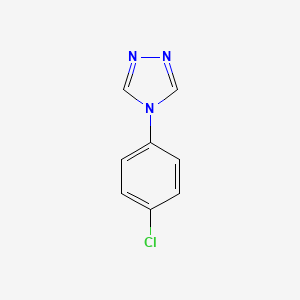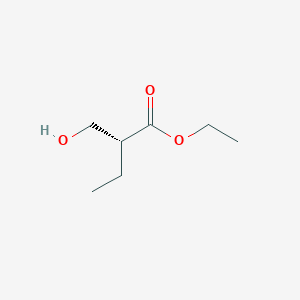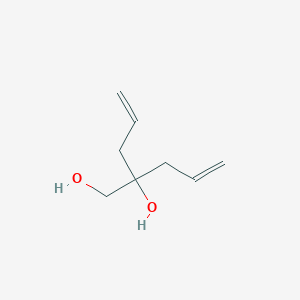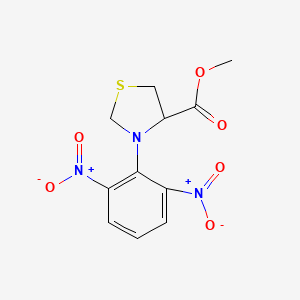
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is a complex organic compound that features a thiazolidine ring, a dinitrophenyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2,6-dinitrophenyl derivatives with thiazolidine-4-carboxylate esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce dinitrophenyl amines .
Applications De Recherche Scientifique
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism by which Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dinitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring may interact with specific protein sites, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2,6-dinitrophenylamine: Shares the dinitrophenyl group but lacks the thiazolidine ring, leading to different reactivity and applications.
Bis(3-methyl-2,6-dinitrophenyl)methanethione: Contains two dinitrophenyl groups and a methanethione linkage, offering unique properties for research.
Uniqueness
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to its combination of a thiazolidine ring and a dinitrophenyl group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
89860-83-3 |
|---|---|
Formule moléculaire |
C11H11N3O6S |
Poids moléculaire |
313.29 g/mol |
Nom IUPAC |
methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H11N3O6S/c1-20-11(15)9-5-21-6-12(9)10-7(13(16)17)3-2-4-8(10)14(18)19/h2-4,9H,5-6H2,1H3 |
Clé InChI |
KDMYCLXSXNRWPB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CSCN1C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)

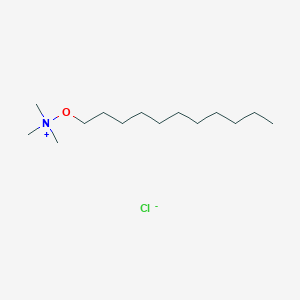
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)

![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)
